6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
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Overview
Description
6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is an organic compound that belongs to the class of benzodioxepines This compound features a benzodioxepine ring system substituted with a 2-methylphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde typically involves the following steps:
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Formation of the Benzodioxepine Ring: : The benzodioxepine ring can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions. For instance, catechol can react with 1,2-dibromoethane in the presence of a base like potassium carbonate to form the benzodioxepine ring.
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Introduction of the 2-Methylphenyl Group: : The 2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of the benzodioxepine intermediate with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Formylation: : The final step involves the formylation of the benzodioxepine derivative to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where the compound is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The aldehyde group in 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions. For example, nitration can introduce a nitro group, and halogenation can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid.
Reduction: 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can serve as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound may be investigated for its potential biological activities. The presence of the benzodioxepine ring and the aldehyde group could confer interesting pharmacological properties, making it a candidate for drug discovery and development. Studies could focus on its interactions with biological targets and its efficacy in various disease models.
Industry
In the industrial sector, derivatives of this compound could be used in the development of new materials with specific properties, such as polymers or resins. Its reactivity also makes it a useful intermediate in the synthesis of fine chemicals and specialty products.
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group could form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The benzodioxepine ring might also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(2-Methylphenyl)-2H-1,5-benzodioxepine-8-carbaldehyde: Lacks the dihydro component, which may affect its reactivity and biological activity.
6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-methanol: The alcohol derivative, which may have different chemical and biological properties.
6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid: The carboxylic acid derivative, which may exhibit different solubility and reactivity.
Uniqueness
6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is unique due to the combination of its structural features: the benzodioxepine ring, the 2-methylphenyl group, and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-5-2-3-6-14(12)15-9-13(11-18)10-16-17(15)20-8-4-7-19-16/h2-3,5-6,9-11H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGSWBLNZAFYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C(=CC(=C2)C=O)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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